

# spectroscopic analysis for validation of 4-Chloro-2-nitrotoluene structure

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrotoluene

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## Spectroscopic Validation of 4-Chloro-2-nitrotoluene: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative spectroscopic analysis for the validation of the **4-Chloro-2-nitrotoluene** structure, presenting experimental data and detailed protocols for key analytical techniques.

This guide will delve into the characteristic spectroscopic signatures of **4-Chloro-2-nitrotoluene** obtained from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a clear benchmark for validation, this data is compared with that of a structurally similar isomer, 4-Chloro-3-nitrotoluene, and the parent compound, 4-nitrotoluene.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Chloro-2-nitrotoluene** and its comparative alternatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 300 MHz)

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity	Assignment
4-Chloro-2-nitrotoluene	8.09 (d, J=2.4 Hz, 1H)	H-3
7.52 (dd, J=8.4, 2.4 Hz, 1H)	H-5	
7.39 (d, J=8.4 Hz, 1H)	H-6	
2.63 (s, 3H)	-CH <sub>3</sub>	
4-Chloro-3-nitrotoluene	7.95 (d, J=2.1 Hz, 1H)	H-2
7.50 (dd, J=8.1, 2.1 Hz, 1H)	H-6	
7.42 (d, J=8.1 Hz, 1H)	H-5	
2.50 (s, 3H)	-CH <sub>3</sub>	
4-Nitrotoluene[1]	8.15 (d, J=8.7 Hz, 2H)	H-3, H-5
7.35 (d, J=8.7 Hz, 2H)	H-2, H-6	
2.44 (s, 3H)	-CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 75 MHz)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
4-Chloro-2-nitrotoluene[2]	149.3	C-2
135.5	C-4	
134.0	C-1	
133.2	C-6	
126.1	C-5	
125.0	C-3	
20.4	-CH <sub>3</sub>	
4-Chloro-3-nitrotoluene[3]	148.5	C-3
134.8	C-1	
132.2	C-5	
130.1	C-4	
127.6	C-6	
122.9	C-2	
20.1	-CH <sub>3</sub>	
4-Nitrotoluene[4]	147.1	C-4
146.8	C-1	
129.5	C-2, C-6	
123.8	C-3, C-5	
21.5	-CH <sub>3</sub>	

Table 3: IR Spectroscopic Data (KBr Pellet, cm<sup>-1</sup>)

Compound	Key Vibrational Frequencies (cm <sup>-1</sup> )	Assignment
4-Chloro-2-nitrotoluene	~1525, ~1350	Asymmetric and symmetric NO <sub>2</sub> stretching
~3100-3000	Aromatic C-H stretching	
~1600, ~1475	Aromatic C=C stretching	
~830	C-Cl stretching	
4-Chloro-3-nitrotoluene	~1530, ~1345	Asymmetric and symmetric NO <sub>2</sub> stretching
~3100-3000	Aromatic C-H stretching	
~1610, ~1480	Aromatic C=C stretching	
~880	C-Cl stretching	
4-Nitrotoluene	~1520, ~1345	Asymmetric and symmetric NO <sub>2</sub> stretching
~3100-3000	Aromatic C-H stretching	
~1600, ~1490	Aromatic C=C stretching	

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Chloro-2-nitrotoluene[5][6]	171/173 (M <sup>+</sup> , ~3:1 ratio)	141, 125, 115, 99, 75
4-Chloro-3-nitrotoluene	171/173 (M <sup>+</sup> , ~3:1 ratio)	141, 125, 115, 99, 75
4-Nitrotoluene	137 (M <sup>+</sup> )	121, 107, 91, 77, 65

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 300 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire the spectrum at room temperature.
  - Use a spectral width of approximately 15 ppm centered around 5 ppm.
  - Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
  - Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Use a spectral width of approximately 220 ppm centered around 100 ppm.
  - Employ a pulse angle of 45-60 degrees with a relaxation delay of 2-5 seconds.
  - Accumulate a large number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Scan the sample over a range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

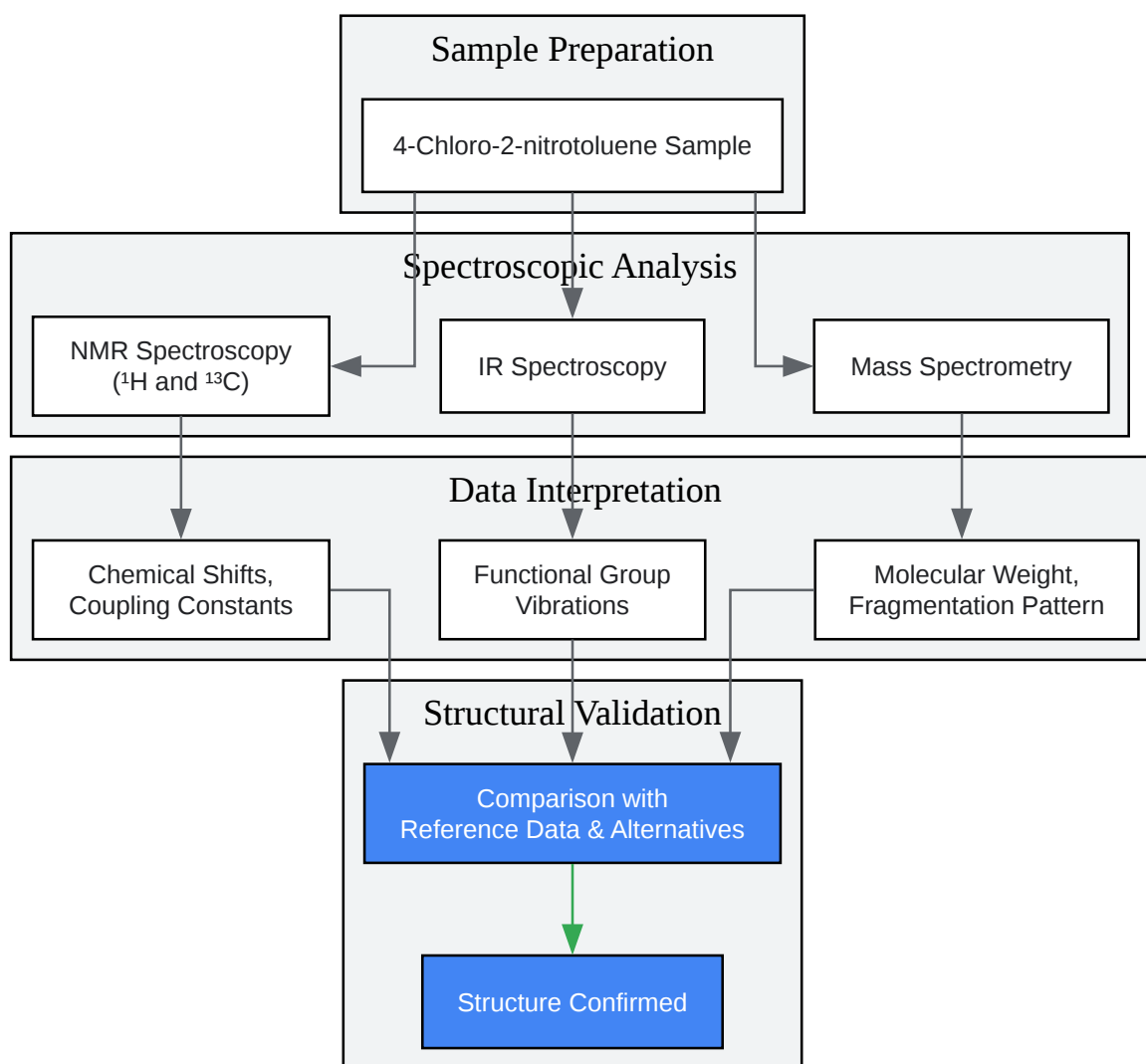
### 3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition (EI Mode):
  - Use a standard electron energy of 70 eV for ionization.
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound (e.g.,  $m/z$  40-250).
  - The ion source and transfer line temperatures should be optimized to prevent sample degradation and ensure efficient transfer of ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ( $M^+$ ) and the characteristic fragmentation pattern. The isotopic pattern for chlorine-containing

compounds ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **4-Chloro-2-nitrotoluene**'s structure.



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Caption: Workflow for the spectroscopic validation of **4-Chloro-2-nitrotoluene**.

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